6-chloro-4-ethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one
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Overview
Description
6-chloro-4-ethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by its unique structure, which includes a chloro group, an ethyl group, and a phenylethoxy group attached to the chromen-2-one core
Preparation Methods
The synthesis of 6-chloro-4-ethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This step involves the cyclization of a suitable precursor, such as a coumarin derivative, under acidic or basic conditions.
Introduction of the chloro group: Chlorination of the chromen-2-one core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Phenylethoxy group attachment: The final step involves the reaction of the intermediate with phenylacetic acid or its derivatives under appropriate conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
6-chloro-4-ethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form substituted products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It may find applications in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-chloro-4-ethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be related to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
6-chloro-4-ethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one can be compared with other similar compounds, such as:
4-ethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one: Lacks the chloro group, which may affect its chemical reactivity and biological activity.
6-chloro-4-ethyl-2H-chromen-2-one: Lacks the phenylethoxy group, which may influence its solubility and interaction with biological targets.
7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one: Lacks both the chloro and ethyl groups, which may alter its overall properties and applications.
The uniqueness of 6-chloro-4-ethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H15ClO4 |
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Molecular Weight |
342.8 g/mol |
IUPAC Name |
6-chloro-4-ethyl-7-phenacyloxychromen-2-one |
InChI |
InChI=1S/C19H15ClO4/c1-2-12-8-19(22)24-17-10-18(15(20)9-14(12)17)23-11-16(21)13-6-4-3-5-7-13/h3-10H,2,11H2,1H3 |
InChI Key |
ZQTLUGVDFJTOCC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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